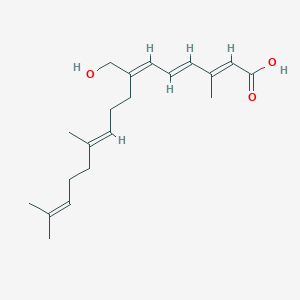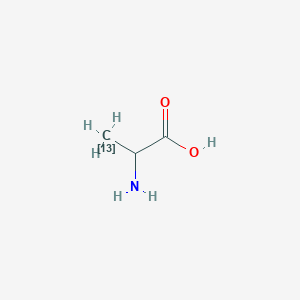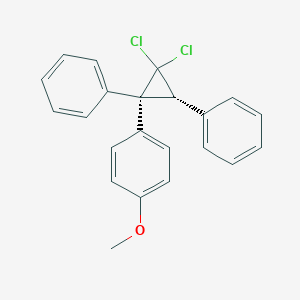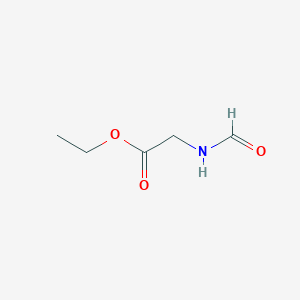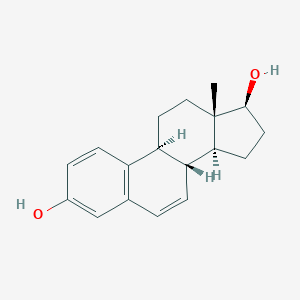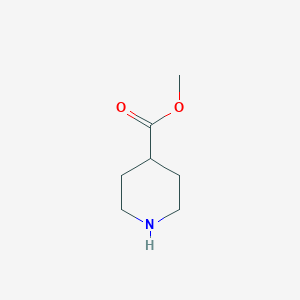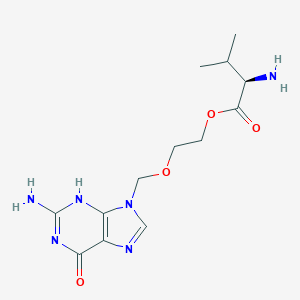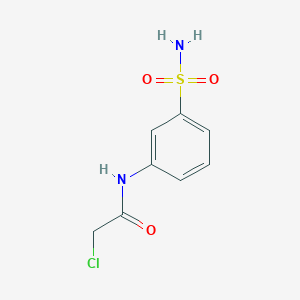
2-氯-N-(3-磺酰基苯基)乙酰胺
描述
2-chloro-N-(3-sulfamoylphenyl)acetamide is a chemical compound with the molecular formula C8H9ClN2O3S . It has a molecular weight of 248.69 g/mol . The compound is typically available in solid form .
Molecular Structure Analysis
The InChI code for 2-chloro-N-(3-sulfamoylphenyl)acetamide is1S/C8H9ClN2O3S/c9-5-8(12)11-6-2-1-3-7(4-6)15(10,13)14/h1-4H,5H2,(H,11,12)(H2,10,13,14) . This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
2-chloro-N-(3-sulfamoylphenyl)acetamide is a solid at room temperature .科学研究应用
Cancer Research Tumor Hypoxia and Gene Expression
“2-chloro-N-(3-sulfamoylphenyl)acetamide” may play a role in cancer research, particularly in studying tumor hypoxia—a condition where tumor cells are deprived of oxygen, leading to altered cell metabolism and gene expression. The compound could be used to investigate the overexpression of carbonic anhydrase IX (CA IX) genes in solid tumors .
Antiproliferative Agent Development
This compound has potential as an antiproliferative agent, which could inhibit cell proliferation and could be compared with other compounds like cisplatin. It might be used to develop new treatments that target specific cancer cell lines .
Enzyme Inhibition Studies
The compound could be involved in enzyme inhibition studies, particularly targeting enzymes like MMP-9, cathepsin L, and cathepsin D, which are significant in cancer progression .
Drug Synthesis and Design
Metabolic Pathway Analysis
Researchers could use this compound to study metabolic pathways in cancer cells, especially those related to anaerobic glycolysis and pH modification within the tumor microenvironment .
Molecular Mechanism Elucidation
The compound might help elucidate molecular mechanisms underlying various diseases by studying its interaction with biological molecules and pathways .
安全和危害
作用机制
Target of Action
The primary targets of 2-chloro-N-(3-sulfamoylphenyl)acetamide are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-chloro-N-(3-sulfamoylphenyl)acetamide . These factors could include the pH and temperature of the body’s tissues, the presence of other compounds, and the specific characteristics of the compound’s targets.
属性
IUPAC Name |
2-chloro-N-(3-sulfamoylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3S/c9-5-8(12)11-6-2-1-3-7(4-6)15(10,13)14/h1-4H,5H2,(H,11,12)(H2,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSZWXQMJCRQFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407395 | |
| Record name | 2-Chloro-N-(3-sulfamoylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-sulfamoylphenyl)acetamide | |
CAS RN |
135202-69-6 | |
| Record name | 2-Chloro-N-(3-sulfamoylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



